molecular formula C32H36N6O5 B10853877 Yawf-NH2

Yawf-NH2

Cat. No.: B10853877
M. Wt: 584.7 g/mol
InChI Key: AXMWRKQKSXEZPQ-VCJXGGRGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a ligand that binds to the mu-opioid receptor, which is a type of opioid receptor found in the human body . This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of YAWF-NH2 involves the preparation of metal-organic frameworks (MOFs) such as UiO-66-NH2. One method utilizes microwave-assisted heating to synthesize MOF crystals, which are then combined with other materials to fabricate composite membranes . Another method involves coating the surface of UiO-66-NH2 with polydopamine (PDA) to form a composite material .

Industrial Production Methods

Industrial production of this compound can involve large-scale synthesis of MOFs using microwave-assisted hydrothermal methods. This approach allows for efficient and rapid synthesis with enhanced uniformity and higher yield compared to conventional methods .

Chemical Reactions Analysis

Types of Reactions

YAWF-NH2 undergoes various chemical reactions, including nucleophilic addition and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include primary amines and ammonia. The reactions are typically acid-catalyzed and occur under controlled pH conditions .

Major Products Formed

The major products formed from these reactions are imine derivatives, which contain a carbon-nitrogen double bond. These compounds are often used in further chemical synthesis and research .

Mechanism of Action

YAWF-NH2 exerts its effects by binding to the mu-opioid receptor, a type of G protein-coupled receptor. This binding leads to the activation of G proteins, which in turn modulate various intracellular signaling pathways. The compound acts as a partial agonist at the mu-opioid receptor, similar to endomorphin peptides and morphine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

YAWF-NH2 is unique due to its specific binding affinity and partial agonist activity at the mu-opioid receptor. It demonstrates similar efficacy to morphine but with potentially different pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula

C32H36N6O5

Molecular Weight

584.7 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide

InChI

InChI=1S/C32H36N6O5/c1-19(36-31(42)25(33)15-21-11-13-23(39)14-12-21)30(41)38-28(17-22-18-35-26-10-6-5-9-24(22)26)32(43)37-27(29(34)40)16-20-7-3-2-4-8-20/h2-14,18-19,25,27-28,35,39H,15-17,33H2,1H3,(H2,34,40)(H,36,42)(H,37,43)(H,38,41)/t19-,25-,27-,28-/m0/s1

InChI Key

AXMWRKQKSXEZPQ-VCJXGGRGSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N

Canonical SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.